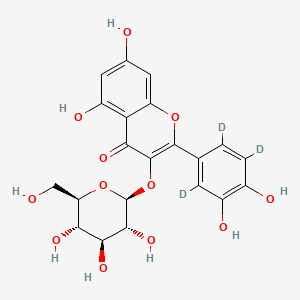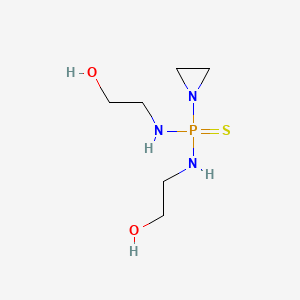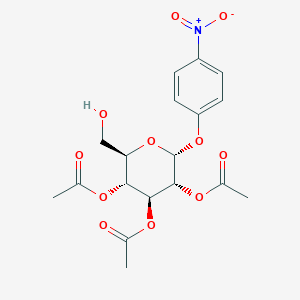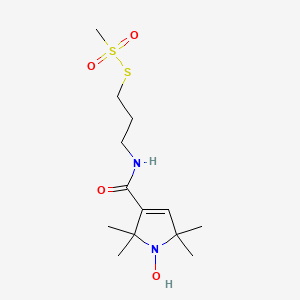
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate is a highly reactive thiol-specific spin-label. It is used as a specific conformational probe of thiol site structure due to its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate involves several steps. The starting material, 2,2,5,5-tetramethylpyrroline, undergoes a series of reactions including oxidation, carbamidation, and methanethiosulfonation to yield the final product. The reaction conditions typically involve the use of specific reagents and solvents to facilitate each step .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates and final products .
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the thiol-specific sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products .
Aplicaciones Científicas De Investigación
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a spin-label for studying molecular structures and dynamics.
Biology: Employed in probing thiol groups in proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and diagnostic tools.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects through its highly reactive thiol-specific spin-label. It targets thiol groups in proteins and other macromolecules, forming covalent bonds. This allows researchers to study the conformational changes and interactions of these macromolecules under various conditions .
Comparación Con Compuestos Similares
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester): Another spin-label used for targeting amine groups.
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate: Similar in structure but with a different linker
Uniqueness
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate is unique due to its specific reactivity towards thiol groups and its minimal rotational freedom, making it an excellent conformational probe .
Propiedades
Fórmula molecular |
C13H24N2O4S2 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-N-(3-methylsulfonylsulfanylpropyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C13H24N2O4S2/c1-12(2)9-10(13(3,4)15(12)17)11(16)14-7-6-8-20-21(5,18)19/h9,17H,6-8H2,1-5H3,(H,14,16) |
Clave InChI |
WGJRMPCMLSLXBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1O)(C)C)C(=O)NCCCSS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


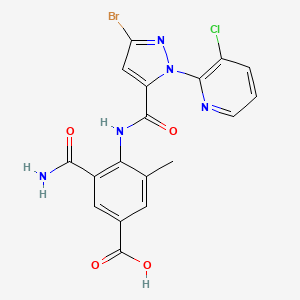
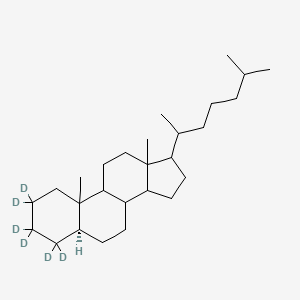
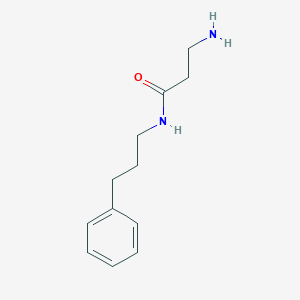

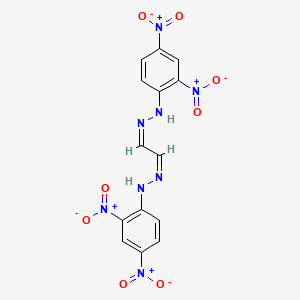

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
